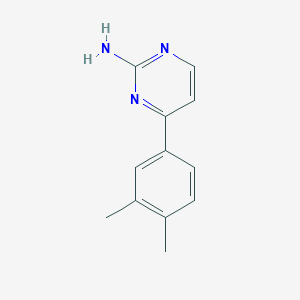

4-(3,4-Dimethylphenyl)pyrimidin-2-amin

Übersicht

Beschreibung

“4-(3,4-Dimethylphenyl)pyrimidin-2-amine” is a chemical compound that has been studied for its potential applications in various fields . It is an intermediate compound during the synthesis of Nilotinib, a selective tyrosine kinase receptor inhibitor used in the therapy of chronic myelogenous leukemia .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a study reported the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles . Another study reported the synthesis of new N-Arylpyrimidin-2-amine derivatives using a palladium catalyst .Molecular Structure Analysis

While specific structural analysis data for “4-(3,4-Dimethylphenyl)pyrimidin-2-amine” was not found, studies on similar compounds provide insights. For instance, a study on N-(3,4-Dimethoxyphenyl)pyrido[3′,2′:4,5]-thieno[3,2-d]pyrimidin-2-amine revealed significant details about the bond lengths and nonplanar geometry of certain fragments .Wissenschaftliche Forschungsanwendungen

Organische Synthese

Pyrimidinverbindungen, einschließlich “4-(3,4-Dimethylphenyl)pyrimidin-2-amin”, sind aufgrund ihrer vielfältigen chemischen und biologischen Anwendungen weiterhin von großem Interesse in der organischen Synthese . Sie werden oft als Bausteine bei der Synthese komplexerer organischer Moleküle verwendet .

Antikrebsanwendungen

Pyrimidine zeigen eine Reihe von pharmakologischen Wirkungen, darunter entzündungshemmende Wirkungen . Ihre entzündungshemmenden Wirkungen werden auf ihre inhibitorische Wirkung gegenüber der Expression und Aktivität bestimmter wichtiger Entzündungsmediatoren zurückgeführt .

Antioxidative Anwendungen

Pyrimidine, einschließlich “this compound”, sind dafür bekannt, antioxidative Eigenschaften zu zeigen . Sie können schädliche freie Radikale im Körper neutralisieren, was potenziell oxidativen Stress reduziert und verschiedene Gesundheitszustände verhindert .

Antimikrobielle Anwendungen

Es wurde festgestellt, dass Pyrimidine antimikrobielle Wirkungen zeigen . Sie können das Wachstum von Mikroorganismen hemmen oder sie abtöten, was sie potenziell nützlich bei der Behandlung von Infektionen macht .

Antivirene Anwendungen

Pyrimidine haben auch antivirale Eigenschaften . Sie können die Replikation von Viren hemmen, was sie potenziell nützlich bei der Entwicklung von antiviralen Medikamenten macht .

Antifungale Anwendungen

Es wurde festgestellt, dass Pyrimidine, einschließlich “this compound”, antifungale Wirkungen zeigen . Sie können das Wachstum von Pilzen hemmen oder sie abtöten, was sie potenziell nützlich bei der Behandlung von Pilzinfektionen macht .

Antituberkulose-Anwendungen

Es wurde festgestellt, dass Pyrimidine antituberkulose Wirkungen zeigen . Sie können das Wachstum von Mycobacterium tuberculosis hemmen, dem Bakterium, das Tuberkulose verursacht .

Wirkmechanismus

Target of Action

Pyrimidines, the class of compounds to which it belongs, are known to exhibit a range of pharmacological effects including anti-inflammatory activities . They inhibit the expression and activities of certain vital inflammatory mediators .

Mode of Action

Pyrimidines, in general, are known to interact with their targets by inhibiting the expression and activities of certain vital inflammatory mediators .

Biochemical Pathways

Pyrimidines are known to affect various biochemical pathways related to inflammation .

Result of Action

Pyrimidines are known to exhibit anti-inflammatory effects .

Biochemische Analyse

Biochemical Properties

4-(3,4-Dimethylphenyl)pyrimidin-2-amine plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been identified as a potent inhibitor of serine/threonine protein kinase PLK4, which is a master regulator of centriole duplication . The interaction between 4-(3,4-Dimethylphenyl)pyrimidin-2-amine and PLK4 involves binding to the enzyme’s active site, thereby inhibiting its activity and preventing centriole duplication . This inhibition is significant in the context of cancer treatment, as PLK4 overexpression is often observed in various cancers .

Cellular Effects

4-(3,4-Dimethylphenyl)pyrimidin-2-amine has been shown to exert significant effects on various types of cells and cellular processes. In particular, it exhibits antiproliferative activity against breast cancer cells . The compound influences cell function by inhibiting PLK4, which leads to cell cycle arrest and apoptosis in cancer cells . Additionally, 4-(3,4-Dimethylphenyl)pyrimidin-2-amine affects cell signaling pathways, gene expression, and cellular metabolism, contributing to its overall anticancer effects .

Molecular Mechanism

The molecular mechanism of 4-(3,4-Dimethylphenyl)pyrimidin-2-amine involves its interaction with PLK4. By binding to the active site of PLK4, the compound inhibits the enzyme’s activity, leading to the disruption of centriole duplication and cell cycle progression . This inhibition results in cell cycle arrest at the G0-G1 stage and induces apoptosis in cancer cells . The compound’s ability to inhibit PLK4 and its downstream effects on gene expression and cellular metabolism are key to its anticancer properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(3,4-Dimethylphenyl)pyrimidin-2-amine have been observed to change over time. The compound exhibits good plasma stability with a half-life of over 289.1 minutes and liver microsomal stability with a half-life of over 145 minutes . These properties suggest that 4-(3,4-Dimethylphenyl)pyrimidin-2-amine remains stable over extended periods, allowing for sustained inhibition of PLK4 and prolonged anticancer effects . Long-term studies have shown that the compound maintains its efficacy in inhibiting cancer cell proliferation and inducing apoptosis .

Dosage Effects in Animal Models

The effects of 4-(3,4-Dimethylphenyl)pyrimidin-2-amine vary with different dosages in animal models. At lower doses, the compound effectively inhibits PLK4 and reduces cancer cell proliferation without causing significant toxicity . At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed . These findings highlight the importance of optimizing the dosage to achieve maximum therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

4-(3,4-Dimethylphenyl)pyrimidin-2-amine is involved in several metabolic pathways, primarily through its interaction with enzymes such as PLK4 . The compound’s inhibition of PLK4 affects metabolic flux and metabolite levels, leading to changes in cellular metabolism . Additionally, the compound may undergo metabolic transformations in the liver, contributing to its overall pharmacokinetic profile .

Transport and Distribution

Within cells and tissues, 4-(3,4-Dimethylphenyl)pyrimidin-2-amine is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, such as cancer cells, where it exerts its inhibitory effects on PLK4 . The compound’s distribution is influenced by its physicochemical properties, including its molecular weight and solubility .

Subcellular Localization

4-(3,4-Dimethylphenyl)pyrimidin-2-amine is localized to specific subcellular compartments, where it exerts its activity and function . The compound’s targeting signals and post-translational modifications direct it to the cytoplasm and nucleus, where it interacts with PLK4 and other biomolecules . This subcellular localization is critical for the compound’s ability to inhibit centriole duplication and induce apoptosis in cancer cells .

Eigenschaften

IUPAC Name |

4-(3,4-dimethylphenyl)pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3/c1-8-3-4-10(7-9(8)2)11-5-6-14-12(13)15-11/h3-7H,1-2H3,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWBORFHJCDTQEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NC(=NC=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

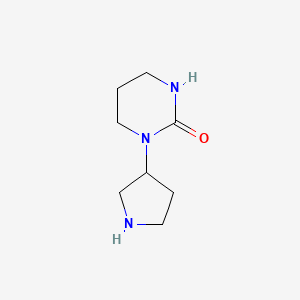

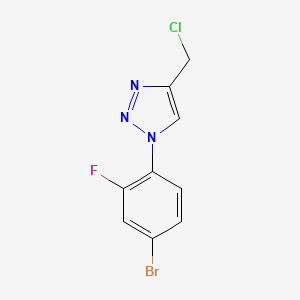

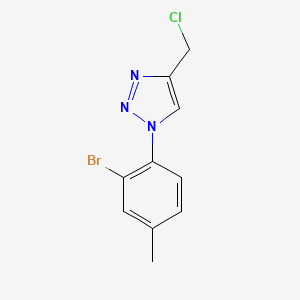

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(Oxan-4-yl)methyl]-2,3-dihydro-1H-indol-5-amine](/img/structure/B1467361.png)

![4-(chloromethyl)-1-[(4-chlorophenyl)methyl]-1H-1,2,3-triazole](/img/structure/B1467365.png)

![{1-[(4-ethoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1467368.png)

![(1-Methoxypropan-2-yl)[(oxan-4-yl)methyl]amine](/img/structure/B1467373.png)

![1-ethyl-N-[(oxan-4-yl)methyl]piperidin-4-amine](/img/structure/B1467374.png)

![4-(chloromethyl)-1-[2-(1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazole](/img/structure/B1467375.png)

![4-(chloromethyl)-1-[(2,5-dimethylphenyl)methyl]-1H-1,2,3-triazole](/img/structure/B1467376.png)

![[1-(3-fluoro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467377.png)

![[1-(3-ethylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467378.png)

![4-(chloromethyl)-1-[(3-chlorophenyl)methyl]-1H-1,2,3-triazole](/img/structure/B1467381.png)